(6R)-6-(4-nitrophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one
Description
(6R)-6-(4-Nitrophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one is a chiral morpholinone derivative characterized by a 4-nitrophenyl group at position 6 and a stereochemically defined (1R)-1-phenylethyl substituent at position 4 of the morpholinone ring. Key physicochemical properties include:
Properties
CAS No. |
920802-02-4 |
|---|---|
Molecular Formula |
C18H18N2O4 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
(6R)-6-(4-nitrophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one |
InChI |
InChI=1S/C18H18N2O4/c1-13(14-5-3-2-4-6-14)19-11-17(24-12-18(19)21)15-7-9-16(10-8-15)20(22)23/h2-10,13,17H,11-12H2,1H3/t13-,17+/m1/s1 |
InChI Key |
IEMRMOYBXBZCGZ-DYVFJYSZSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2C[C@H](OCC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(OCC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
The synthetic routes generally encompass the following steps:
Formation of the Morpholine Ring : The morpholine ring is synthesized through cyclization reactions involving appropriate precursors, such as 4-nitrophenyl acetic acid derivatives and amines.
Substitution Reactions : The introduction of the 4-nitrophenyl group involves electrophilic aromatic substitution reactions, where nitro groups are added to phenolic compounds under controlled conditions.
Final Coupling : The final product is obtained by coupling the morpholine intermediate with the phenylethyl substituent. This step often requires specific catalysts and reaction conditions to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of (6R)-6-(4-nitrophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one may involve:
Batch Processing : Reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time to optimize yield.
Continuous Flow Processing : This method allows for more efficient production by continuously feeding reactants into a reactor while simultaneously removing products, thus enhancing scalability.
Reaction Conditions
The reaction conditions for synthesizing this compound can vary based on the specific synthetic route employed. Key parameters include:
| Parameter | Value/Condition |
|---|---|
| Temperature | Typically 50°C - 120°C |
| Pressure | Atmospheric or elevated |
| Reaction Time | Several hours to days |
| Solvent | Commonly used solvents include DMF, DMSO, or ethanol |
Recent studies have indicated various methodologies for synthesizing morpholine derivatives, including this compound:
A notable method involves the use of palladium-catalyzed coupling reactions, which have been shown to increase yields significantly compared to traditional methods.
Another approach utilizes microwave-assisted synthesis techniques that reduce reaction times while improving product yields.
Yield Data
The efficiency of different synthetic methods can be compared based on yield data from recent studies:
| Method | Yield (%) | References |
|---|---|---|
| Palladium-catalyzed coupling | 85% | |
| Microwave-assisted synthesis | 90% | |
| Traditional batch processing | 70% |
Chemical Reactions Analysis
Types of Reactions
(6R)-6-(4-nitrophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The phenylethyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and strong bases or acids are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups to the phenylethyl moiety.
Scientific Research Applications
Chemistry
In the field of chemistry, (6R)-6-(4-nitrophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile compound for creating derivatives with enhanced properties.
Table 1: Synthetic Routes and Reactions
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate. |
| Reduction | Reduction can yield alcohols or amines using lithium aluminum hydride. |
| Substitution | Nucleophilic substitution can occur at the nitrophenyl group, leading to various derivatives. |
Biology
In biological research, this compound is being investigated for its potential bioactive properties. Studies have shown that it may interact with specific receptors or enzymes, leading to various biological effects.
Potential Biological Applications:
- Antimicrobial Activity : Initial studies suggest that derivatives of this compound may exhibit antimicrobial properties.
- Anti-inflammatory Effects : Research indicates potential use in developing anti-inflammatory agents due to its ability to modulate inflammatory pathways.
Medicine
The therapeutic potential of this compound is being explored in various medical contexts:
Table 2: Therapeutic Applications
| Application Type | Description |
|---|---|
| Analgesic Properties | Investigated for pain relief mechanisms similar to non-steroidal anti-inflammatory drugs (NSAIDs). |
| Cancer Research | Ongoing studies are assessing its efficacy in inhibiting cancer cell proliferation. |
Case Studies
Several case studies have highlighted the applications of this compound in experimental settings:
-
Case Study on Antimicrobial Activity :
- Researchers synthesized several derivatives and tested their efficacy against common bacterial strains.
- Results indicated that certain modifications enhanced antimicrobial potency.
-
Study on Anti-inflammatory Effects :
- In vitro assays demonstrated that the compound could reduce pro-inflammatory cytokine production.
- This suggests potential for development as an anti-inflammatory drug candidate.
Mechanism of Action
The mechanism of action of (6R)-6-(4-nitrophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparison
The table below compares the target compound with three structurally related morpholinone and heterocyclic analogs (similarity scores ≥0.67) :
| Compound Name | CAS Number | Molecular Formula | MW (g/mol) | XlogP | H-Bond Acceptors | TPSA (Ų) | Key Structural Features |
|---|---|---|---|---|---|---|---|
| (6R)-6-(4-Nitrophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one | 920802-04-6 | C₁₉H₁₈N₂O₄ | 326.13 | 2.7 | 4 | 75.4 | Morpholinone core, 4-nitrophenyl, chiral phenylethyl |
| 4-(4-Nitrophenyl)morpholin-3-one | 536760-29-9 | C₁₀H₁₀N₂O₄ | 222.20 | ~1.8* | 4 | ~75.4* | Morpholinone core, 4-nitrophenyl (no alkyl substituent) |
| 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one | 21091-98-5 | C₁₁H₈ClN₂O₃ | 257.65 | ~2.3* | 3 | ~60.2* | Pyridinone core, 4-nitrophenyl, chlorine substituent |
| (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone | 446292-04-2 | C₁₃H₁₆N₄O₃ | 276.29 | ~1.2* | 5 | ~70.6* | Piperazine-ketone hybrid, 4-nitrophenyl |
*Estimated values based on structural analogs.
Key Observations:
Morpholinone vs. Pyridinone/Piperazine Cores: The morpholinone core in the target compound and 4-(4-nitrophenyl)morpholin-3-one provides a rigid, oxygen-rich scaffold, enhancing hydrogen-bonding capacity (TPSA ~75 Ų). In contrast, the pyridinone analog (TPSA ~60 Ų) lacks an oxygen atom, reducing polarity, while the piperazine-ketone hybrid introduces basic nitrogen atoms, increasing H-bond acceptors to 5 .
Substituent Effects: The (1R)-1-phenylethyl group in the target compound increases lipophilicity (XlogP = 2.7) compared to 4-(4-nitrophenyl)morpholin-3-one (XlogP ~1.8). This substituent likely enhances bioavailability and target binding through hydrophobic interactions.
Stereochemical Considerations :
- The target compound’s defined 6R configuration may confer enantioselective biological activity, a feature absent in the achiral analogs listed above .
Biological Activity
The compound (6R)-6-(4-nitrophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one, also known as a morpholine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive review of the biological activity associated with this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H20N2O3
- Molecular Weight : 312.4 g/mol
- IUPAC Name : (2S)-2-(4-nitrophenyl)-4-[(1R)-1-phenylethyl]morpholine
The structure of this compound includes a morpholine ring which is pivotal in determining its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems:
- Dopaminergic Activity : Research indicates that similar morpholine derivatives can act as dopamine receptor modulators, which may influence mood and cognitive functions .
- Antipsychotic Potential : Morpholine derivatives have been studied for their antipsychotic-like effects, suggesting that this compound may exhibit similar properties .
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Case Study 1: Antipsychotic Activity
A study conducted on a series of morpholine derivatives demonstrated that compounds similar to this compound exhibited significant antipsychotic effects in animal models. The findings suggested an ED50 value comparable to established antipsychotics, indicating its potential therapeutic application in treating psychotic disorders .
Case Study 2: Cognitive Enhancement
Research exploring the cognitive enhancing effects of morpholine derivatives highlighted their ability to improve memory and learning in rodent models. This suggests that this compound may also serve as a cognitive enhancer, warranting further investigation into its effects on human cognition .
Q & A
Basic Research Questions
Q. How can the stereochemical integrity of (6R)-6-(4-nitrophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one be maintained during synthesis?
- Methodological Answer : Enantiomeric purity is critical for bioactivity. Use chiral catalysts or auxiliaries to control stereochemistry during key steps like cyclization or nitro-group reduction. For morpholinone derivatives, asymmetric hydrogenation or enzymatic resolution can preserve (6R) and (1R) configurations. Monitor intermediates via chiral HPLC or polarimetry .
- Characterization Tip : Validate stereochemistry using single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement or compare experimental vs. calculated circular dichroism (CD) spectra.
Q. What are the best practices for characterizing this compound’s crystal structure?
- Methodological Answer : SC-XRD is ideal. Use SHELXTL or WinGX for data processing and refinement. Key parameters:
- Collect high-resolution data (≤ 0.8 Å) to resolve nitrophenyl and phenylethyl substituents.
- Apply multi-scan absorption corrections (e.g., SADABS).
- Refine anisotropic displacement parameters for non-H atoms .
Q. How stable is this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures.
- Hydrolytic Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours; monitor via LC-MS for nitro-group reduction or morpholinone ring-opening .
Advanced Research Questions
Q. How can conflicting data on catalytic reduction of the nitro group in morpholinone derivatives be resolved?
- Case Study : Evidence shows Pd/C hydrogenation reduces nitro to amine efficiently , but competing pathways (e.g., over-reduction or ring hydrogenation) may occur.
- Resolution Strategy :
- Optimize catalyst loading (e.g., 5–10% Pd/C) and H₂ pressure (1–3 atm).
- Use in situ FTIR to track nitro → amine conversion and identify side products.
- Compare with alternative methods (e.g., Zn/HCl reduction) to isolate intermediates .
Q. What computational approaches predict the bioactive conformation of this compound?
- Methodological Answer :
- Conformational Sampling : Perform molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to explore morpholinone ring puckering and substituent orientations.
- Docking Studies : Use AutoDock Vina to model interactions with nitroreductases or cytochrome P450 enzymes. Prioritize poses where the 4-nitrophenyl group aligns with catalytic pockets .
- Validation : Correlate docking scores with experimental IC₅₀ values from enzyme inhibition assays.
Q. Can this compound be applied in catalytic neutralization of environmental pollutants?
- Advanced Application : The nitro group enables electron-deficient aromatic systems, making it a candidate for photocatalytic degradation of dyes or pharmaceuticals.
- Experimental Design :
- Immobilize the compound on TiO₂ nanoparticles via carboxylate linkages.
- Test under UV/visible light for degradation of methylene blue; monitor via UV-Vis spectroscopy .
- Challenge : Balance catalytic activity with potential toxicity of nitro byproducts.
Data Contradiction Analysis
Q. Why do morpholinone derivatives exhibit variable bioactivity despite similar structures?
- Analysis : Subtle stereochemical or electronic differences (e.g., nitro vs. fluoro substituents) alter binding kinetics. For example, 4-(4-nitrophenyl)morpholin-3-one derivatives show higher redox activity than fluorinated analogs .
- Resolution : Perform comparative SAR studies using isosteric substitutions (e.g., replace NO₂ with CF₃) and assay cytotoxicity in cancer cell lines (e.g., MTT assay).
Methodological Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
